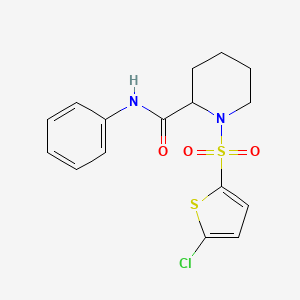

1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety and an N-phenylcarboxamide group. The molecular formula is C₁₆H₁₅ClN₂O₃S₂ (calculated based on structural analysis), with a molar mass of ~396.88 g/mol.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c17-14-9-10-15(23-14)24(21,22)19-11-5-4-8-13(19)16(20)18-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFKVXHDBJOBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide typically involves multiple steps:

Formation of the Chlorothiophene Moiety: The starting material, 5-chlorothiophene, is synthesized through chlorination of thiophene using reagents like sulfuryl chloride or chlorine gas under controlled conditions.

Sulfonylation: The 5-chlorothiophene is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine or triethylamine to form the 5-chlorothiophen-2-yl sulfonyl chloride.

Coupling with Piperidine: The sulfonyl chloride intermediate is reacted with N-phenylpiperidine-2-carboxamide in the presence of a base to form the final product. This step often requires a catalyst such as a palladium complex to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess significant antimicrobial properties against various bacterial and fungal strains. This compound's structure suggests potential interactions with microbial targets, enhancing its efficacy .

- Anticancer Properties : Similar compounds have been evaluated for their anticancer effects, indicating that the sulfonamide linkage may contribute to the inhibition of tumor growth through various mechanisms, including enzyme inhibition .

Synthesis and Derivatives

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide involves several steps, including the formation of the piperidine ring and the introduction of the sulfonyl group. Various synthetic methods have been reported, emphasizing the versatility in creating complex piperidine derivatives .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated several piperidine derivatives against standard bacterial strains and demonstrated that certain modifications in the structure led to enhanced antimicrobial activity .

- Cancer Research : Research has indicated that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide can inhibit cancer cell proliferation in vitro, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide, we analyze structurally related compounds from literature and commercial databases. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Core Scaffold Differences :

- The target compound’s piperidine-carboxamide scaffold contrasts with the piperazine-acetamide in , which may alter conformational flexibility and hydrogen-bonding capacity. Piperidine’s six-membered ring provides distinct torsional angles compared to piperazine’s seven-membered structure.

- The carboxylic acid derivative in lacks the phenylcarboxamide group, resulting in higher aqueous solubility but reduced membrane permeability.

Sulfonyl Group Impact :

- All compounds share the 5-chlorothiophen-2-yl sulfonyl group, which contributes to π-π stacking and dipole interactions. However, its position on piperidine (target compound) versus piperazine () affects steric accessibility for protein binding.

Electronic and Optical Properties: The chalcone derivative in demonstrates strong nonlinear optical (NLO) behavior due to conjugated π-systems, suggesting that the chlorothiophene sulfonyl group in the target compound could similarly influence charge transfer if incorporated into extended conjugated systems.

Synthetic and Analytical Relevance :

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine core, a sulfonamide group, and a chlorothiophene moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological profiles, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide |

| CAS Number | 1049865-44-2 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 384.9 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrase and cyclooxygenase pathways. The presence of the chlorothiophene moiety enhances its affinity for certain receptors.

Target Receptors

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown effectiveness in inhibiting COX enzymes, which are crucial in inflammation and pain signaling pathways .

- Acetylcholinesterase (AChE) Inhibition : The compound may exhibit neuroprotective effects through AChE inhibition, which is significant in Alzheimer's disease research .

Biological Activities

Research indicates that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class possess moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : The structural characteristics of this compound suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on COX Inhibition : A study evaluating sulfonamide derivatives found that certain analogs demonstrated selective COX-2 inhibition, leading to reduced inflammatory responses in vivo .

- Neuroprotective Effects : Research on piperidine derivatives highlighted their potential as neuroprotective agents through AChE inhibition, suggesting therapeutic applications in neurodegenerative disorders .

- Antibacterial Screening : A comprehensive evaluation of related compounds revealed strong inhibitory effects against urease and significant antibacterial activity against multiple strains, indicating their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine-2-carboxamide precursor using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine), temperature control (0–5°C to minimize side reactions), and solvent selection (dry dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR (to confirm sulfonamide linkage at δ 7.6–8.1 ppm for aromatic protons) and LC-MS are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-dimensional NMR spectroscopy (, , and 2D techniques like COSY and HSQC) to confirm connectivity, particularly the sulfonyl group’s attachment to the thiophene ring and the piperidine-carboxamide backbone. X-ray crystallography (using SHELX software for refinement ) is recommended for absolute configuration determination. High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight within 3 ppm error .

Q. What stability profiles should be considered during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability testing via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify decomposition products. Avoid prolonged exposure to oxidizing agents or strong acids/bases, as the sulfonamide group may hydrolyze .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. For antimicrobial potential, follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or pH variations. Use a standardized shake-flask method: dissolve the compound in DMSO (stock solution), then dilute into buffers (pH 1.2–7.4) or biorelevant media (FaSSIF/FeSSIF). Quantify solubility via UV-Vis spectroscopy (calibration curve at λmax ~270 nm) and validate with nephelometry. Statistical analysis (ANOVA) can identify significant variables .

Q. What strategies are effective for resolving crystallographic disorder in the sulfonyl-thiophene moiety?

- Methodological Answer : Collect high-resolution data (≤1.0 Å) using synchrotron radiation. In SHELXL, apply rigid-bond restraints (DELU and SIMU commands) and anisotropic displacement parameters. For severe disorder, model alternate conformers with occupancy refinement. Validate with residual density maps (Fo–Fc) and check R-factors (<5% difference between R1 and wR2) .

Q. How can structure-activity relationships (SAR) be explored for the piperidine-2-carboxamide core?

- Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., N-methylation, spirocyclic derivatives) or phenylcarboxamide substituents (electron-withdrawing/donating groups). Test against a panel of biological targets (e.g., kinases, GPCRs) using radioligand binding or enzymatic assays. Molecular docking (AutoDock Vina) can predict binding modes, while QSAR models (CoMFA/CoMSIA) correlate structural features with activity .

Q. What advanced techniques are suitable for studying metabolic pathways of this compound?

- Methodological Answer : Use LC-HRMS/MS with stable isotope labeling (e.g., -labeled compound) to track metabolites in hepatocyte incubations. Phase I/II metabolites (oxidation, glucuronidation) can be identified via fragmentation patterns. For in vivo studies, administer the compound to rodent models and analyze plasma/urine samples at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.